4-Amino-4'-nitrobiphenyl
Overview
Description
4-Amino-4’-nitrobiphenyl is an organic compound with the molecular formula C12H10N2O2 It consists of a biphenyl structure with an amino group (-NH2) attached to one phenyl ring and a nitro group (-NO2) attached to the other phenyl ring
Mechanism of Action
- Role : By forming DNA adducts, 4-ABP disrupts the normal structure of DNA, leading to potential mutations and cellular dysfunction .
- These ROS can damage DNA by creating covalent adducts, which interfere with DNA replication and transcription .
- Cellular Effects : Mutations can affect cell function, potentially leading to cancer or other diseases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade over time .
Dosage Effects in Animal Models
The effects of 4-Amino-4’-nitrobiphenyl vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-4’-nitrobiphenyl can be synthesized through several methods. One common approach involves the nitration of 4-aminobiphenyl. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration of the biphenyl compound.
Another method involves the reduction of 4-nitro-4’-biphenylamine. This reduction can be achieved using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon as a catalyst.
Industrial Production Methods
In industrial settings, the production of 4-Amino-4’-nitrobiphenyl often involves large-scale nitration and reduction processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial production typically requires stringent safety measures due to the hazardous nature of the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents such as potassium permanganate.
Substitution: The amino and nitro groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed
Reduction: 4-Amino-4’-biphenyl.
Oxidation: 4-Nitro-4’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-4’-nitrobiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a model compound for studying the effects of aromatic amines and nitro compounds on biological systems.
Medicine: Research on its potential as a precursor for pharmaceuticals and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobiphenyl: Lacks the amino group, affecting its chemical behavior and applications.
4-Amino-2’-nitrobiphenyl: Has a different substitution pattern, leading to variations in reactivity and properties.
Uniqueness
4-Amino-4’-nitrobiphenyl is unique due to the presence of both amino and nitro groups on the biphenyl structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-nitrophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFVBIYTBGDQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1036836 | |
Record name | 4-Amino-4'-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1036836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211-40-1 | |
Record name | 4-Amino-4′-nitrobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-4'-nitrobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-4'-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1036836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-4'-nitrobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINO-4'-NITROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6O61L798N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Amino-4'-nitrobiphenyl exhibits interesting interactions, particularly between its nitro (NO2) groups. While hydrogen bonding is widely studied, weaker interactions like those between NO2 groups are less understood, despite their potential roles in molecular assembly and crystal engineering. [] Researchers are using techniques like high-pressure X-ray diffraction and DFT calculations to probe these interactions. [] These studies suggest that NO2···NO2 contacts, while weaker than hydrogen bonds, contribute to the compound's structural behavior under compression. []
A: High-pressure studies reveal that this compound undergoes a phase transition above 1.6 GPa. [, ] This transition involves significant rearrangements in its molecular packing, primarily driven by changes in the NO2···NO2 interactions. [, ] This highlights the importance of these seemingly weak interactions in determining the compound's solid-state properties under extreme conditions.
A: this compound exhibits dual fluorescence in polymer matrices. [] This property makes it a valuable probe in studying the orientational characteristics of liquid crystals. [, ] For example, by measuring the fluorescence depolarization ratios of this compound dissolved in liquid crystals like 5CB, researchers can determine orientational order parameters and understand the anisotropic rotational dynamics within these materials. [, ]
A: Yes, this compound has been successfully incorporated as a chromophore into organic sol-gel materials for second-order nonlinear optical (NLO) applications. [] When incorporated into a hexa(methoxymethyl)melamine (HMM) matrix and subjected to poling and curing, the resulting material exhibits second-order NLO properties. [] This demonstrates its potential for use in optical devices.
A: Yes, this compound serves as a valuable building block in polymer synthesis. For instance, it is used to create high Tg, perfectly alternating poly(amide-imide)s. [] These polymers, synthesized through a two-step polycondensation reaction with various aromatic dianhydrides, exhibit good thermal stability. [] Additionally, researchers have synthesized aromatic conjugated main chain azobenzene polymers using this compound and its derivatives. [] These polymers showed potential as intumescent reactive flame retardant additives, particularly for polyurethanes and elastomers, due to their high char yield at high temperatures. []
A: Yes, researchers have used nanosecond transient absorption spectroscopy to investigate the hydrogen bond configuration and protonation behavior of this compound in both its ground and lowest excited triplet states. [] This provides valuable information about its photophysical and photochemical properties.
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